6-Fluoro-2-methylbenzofuran
Overview
Description
6-Fluoro-2-methylbenzofuran is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ringBenzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and fluorobenzene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzofurans, alkylated benzofurans.
Scientific Research Applications
6-Fluoro-2-methylbenzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and polymers
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit enzymes, disrupt cellular processes, or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluorobenzofuran: Lacks the methyl group, affecting its reactivity and applications.
Benzofuran: The parent compound without any substituents, serving as a basis for comparison.
Properties
IUPAC Name |
6-fluoro-2-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQURFWNAQQLTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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